2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers
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Overview
Description
2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers is a chemical compound with the molecular formula C7H11FO2 and a molecular weight of 146.1594. This compound is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(fluoromethyl)cyclobutyl]acetic acid typically involves the introduction of the fluoromethyl group to a cyclobutyl ring, followed by the attachment of the acetic acid group. One common method involves the reaction of cyclobutylmethyl bromide with a fluorinating agent to introduce the fluoromethyl group. This intermediate is then subjected to carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The separation of diastereomers is often achieved through chromatographic techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
2-[3-(fluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[3-(fluoromethyl)cyclobutyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(fluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(difluoromethyl)cyclobutyl]acetic acid
- 2-[3-(chloromethyl)cyclobutyl]acetic acid
- 2-[3-(bromomethyl)cyclobutyl]acetic acid
Uniqueness
2-[3-(fluoromethyl)cyclobutyl]acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11FO2 |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C7H11FO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4H2,(H,9,10) |
InChI Key |
OAZSKLZNRRNHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CF)CC(=O)O |
Origin of Product |
United States |
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